molecular formula C15H20O5 B8079533 Artemisitene

Artemisitene

Cat. No.: B8079533
M. Wt: 280.32 g/mol
InChI Key: IGEBZMMCKFUABB-KPHNHPKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Artemisitene can be synthesized through the photo-oxygenation of artemisinic acid and its dihydro analogue. This process involves the formation of allylic hydroperoxides, which are then converted into dehydroqinghaosu using a catalytic amount of copper (II) trifluoromethanesulphonate, with or without an iron (III) co-catalyst in dichloromethane-acetonitrile under oxygen .

Industrial Production Methods

The industrial production of dehydroqinghaosu typically follows a similar synthetic route, with optimizations for large-scale production. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity, with the use of advanced purification techniques such as chromatography to isolate the final product .

Scientific Research Applications

Artemisitene has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other artemisinin derivatives.

    Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Primarily used in the treatment of malaria, but also investigated for its potential in treating other diseases such as cancer and autoimmune disorders.

    Industry: Used in the production of antimalarial drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of dehydroqinghaosu involves the cleavage of its peroxide bridge by iron, producing free radicals that damage biological macromolecules. This oxidative stress is particularly effective against the malaria parasite, Plasmodium falciparum, which resides in red blood cells and contains iron-rich heme groups. The free radicals generated by dehydroqinghaosu cause oxidative damage to the parasite, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Artemisitene is unique due to its specific chemical structure, which allows for the formation of free radicals upon cleavage of the peroxide bridge. This mechanism of action is distinct from other antimalarial drugs, making it a valuable component in combination therapies to combat drug-resistant strains of malaria .

Properties

IUPAC Name

(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBZMMCKFUABB-KPHNHPKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101020-89-7
Record name ARTEMISITENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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